tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate
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Overview
Description
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes and ion channels.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with ion channels, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Selegiline: Used for its antiapoptotic properties and neuroprotective effects.
Uniqueness
Tert-butyl N-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}carbamate is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. Its combination of a piperidine ring and a propynyl group provides distinct chemical properties that can be leveraged in various applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-9-17-10-7-13(8-11-17)12-16(5)14(18)19-15(2,3)4/h1,13H,7-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVVHIQCTVVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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